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molecular formula C15H10N2O2 B1329452 2-Pyridin-2-yl-quinoline-4-carboxylic acid CAS No. 7491-86-3

2-Pyridin-2-yl-quinoline-4-carboxylic acid

Cat. No. B1329452
M. Wt: 250.25 g/mol
InChI Key: WSYCFYURDIXHNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05874587

Procedure details

The free acid is prepared by neutralizing an aqueous solution of the sodium 2-(2-pyridyl)-4-carboxyquinoline carboxylate 3 with 10% HCl. The acid is somewhat soluble in acidic solution, and care should be taken not to overacidify; a pH of 7 is optimum. The solid is filtered, washed with 40 mL of acetone and allowed to air dry.
Name
sodium 2-(2-pyridyl)-4-carboxyquinoline carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[C:7]1(C([O-])=O)[CH:16]=[C:15]([C:17]([OH:19])=[O:18])[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[NH:8]1.[Na+].Cl>>[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[C:7]1[CH:16]=[C:15]([C:17]([OH:19])=[O:18])[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[N:8]=1 |f:0.1|

Inputs

Step One
Name
sodium 2-(2-pyridyl)-4-carboxyquinoline carboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=C(C=CC=C1)C1(NC2=CC=CC=C2C(=C1)C(=O)O)C(=O)[O-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The free acid is prepared
FILTRATION
Type
FILTRATION
Details
The solid is filtered
WASH
Type
WASH
Details
washed with 40 mL of acetone
CUSTOM
Type
CUSTOM
Details
to air dry

Outcomes

Product
Name
Type
Smiles
N1=C(C=CC=C1)C1=NC2=CC=CC=C2C(=C1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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